molecular formula C22H27BrN4OS B10982741 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2,2,6,6-tetramethylpiperidin-4-yl)-2,5-dihydro-1H-pyrrol-3-ol

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2,2,6,6-tetramethylpiperidin-4-yl)-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B10982741
M. Wt: 475.4 g/mol
InChI Key: JQBRUXZUWAEDPJ-UHFFFAOYSA-N
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Description

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2,2,6,6-tetramethylpiperidin-4-yl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a thiazole ring, and a tetramethylpiperidinyl moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2,2,6,6-tetramethylpiperidin-4-yl)-2,5-dihydro-1H-pyrrol-3-ol involves several steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require specific temperatures and pH levels to optimize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the thiazole ring allows for potential oxidation reactions, which can be catalyzed by agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, particularly targeting the imino group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives and reduced forms of the original compound.

Scientific Research Applications

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2,2,6,6-tetramethylpiperidin-4-yl)-2,5-dihydro-1H-pyrrol-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2,2,6,6-tetramethylpiperidin-4-yl)-2,5-dihydro-1H-pyrrol-3-ol exerts its effects involves its interaction with specific molecular targets. The thiazole ring and bromophenyl group allow the compound to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural similarities, such as the presence of the bromophenyl and thiazole groups, but differ in other functional groups and overall molecular structure. The uniqueness of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2,2,6,6-tetramethylpiperidin-4-yl)-2,5-dihydro-1H-pyrrol-3-ol lies in its combination of the tetramethylpiperidinyl moiety with the thiazole and bromophenyl groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H27BrN4OS

Molecular Weight

475.4 g/mol

IUPAC Name

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C22H27BrN4OS/c1-21(2)9-15(10-22(3,4)26-21)27-11-17(28)18(19(27)24)20-25-16(12-29-20)13-5-7-14(23)8-6-13/h5-8,12,15,24,26,28H,9-11H2,1-4H3

InChI Key

JQBRUXZUWAEDPJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Br)O)C

Origin of Product

United States

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